molecular formula C3ClF5O B12665782 Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- CAS No. 5068-87-1

Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-

Cat. No.: B12665782
CAS No.: 5068-87-1
M. Wt: 182.47 g/mol
InChI Key: YMAFMCIPUPVXCB-UHFFFAOYSA-N
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Description

Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is a specialized organic compound belonging to the class of epoxides. Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by an oxygen atom bonded to two adjacent carbon atoms. This particular compound is notable for its unique substitution pattern, which includes chlorodifluoromethyl and trifluoromethyl groups, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, the preparation can be achieved through the epoxidation of the corresponding alkene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of oxiranes often involves the use of catalytic systems. For instance, the catalytic oxidation of ethylene to produce ethylene oxide is a well-established method. Similar catalytic processes can be adapted for the synthesis of more complex oxiranes, including Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, using tailored catalysts and optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- undergoes various chemical reactions, including:

    Ring-Opening Reactions: Due to the ring strain in the three-membered oxirane ring, it readily undergoes nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.

    Substitution Reactions: The presence of halogen and fluorine substituents allows for substitution reactions, particularly under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and carboxylic acids are frequently used in ring-opening reactions.

    Catalysts: Lewis acids such as boron trifluoride (BF3) can catalyze the ring-opening reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents are commonly used.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a β-amino alcohol, while reaction with a carboxylic acid would produce a β-hydroxy ester .

Scientific Research Applications

Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can modify biomolecules or act as a precursor to more complex structures .

Comparison with Similar Compounds

Similar Compounds

    Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and as a sterilizing agent.

    Propylene Oxide: Another common oxirane, used in the production of polyurethane plastics.

    Epichlorohydrin: Used in the production of epoxy resins and as a precursor to glycerol.

Uniqueness

Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorodifluoromethyl and trifluoromethyl groups enhances its reactivity and stability, making it suitable for specialized applications that simpler oxiranes cannot fulfill .

Properties

CAS No.

5068-87-1

Molecular Formula

C3ClF5O

Molecular Weight

182.47 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-2,3,3-trifluorooxirane

InChI

InChI=1S/C3ClF5O/c4-2(6,7)1(5)3(8,9)10-1

InChI Key

YMAFMCIPUPVXCB-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)Cl)F

Origin of Product

United States

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